![molecular formula C21H18N4O2S2 B2547845 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872688-99-8](/img/structure/B2547845.png)
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, also known as “2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Neuroprotective Agents
Research has explored the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties contribute to its potential in protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Recent studies have explored the antiviral potential of this compound. It has shown activity against several viruses by inhibiting viral replication and entry into host cells. This suggests its potential use in developing antiviral therapies.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique avenue for further investigation and development.
Anticancer Research Neuroprotective Agents Anti-inflammatory Applications : Antimicrobial Activity : Cardiovascular Research : Diabetes Management : Antioxidant Properties : Antiviral Research
properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-3-8-17-18(11-13)29-21(22-17)23-19(26)12-28-20-10-9-16(24-25-20)14-4-6-15(27-2)7-5-14/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSRLRDSOPPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

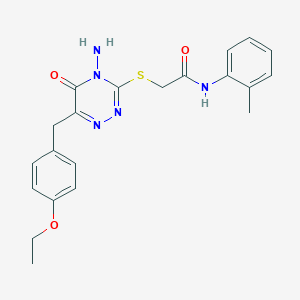
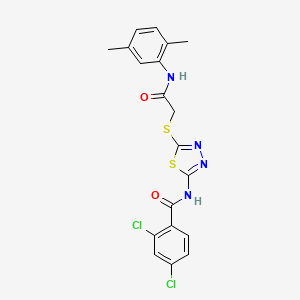
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)
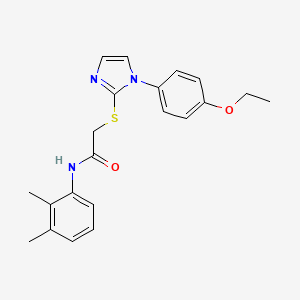
![Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2547773.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)


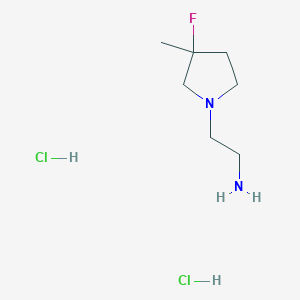

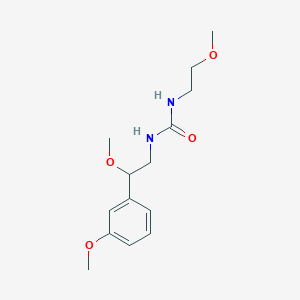
![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)